molecular formula C29H31ClN2O4S B11643869 2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11643869
M. Wt: 539.1 g/mol
InChI Key: PCWUYBRUMRVQLE-UHFFFAOYSA-N
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Description

2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{2-[4-(tert-butyl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-(4-{2-[4-(isopropyl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C29H31ClN2O4S

Molecular Weight

539.1 g/mol

IUPAC Name

2-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C29H31ClN2O4S/c1-4-17(2)18-9-11-20(12-10-18)35-13-14-36-26-22(30)15-19(16-23(26)34-3)27-31-28(33)25-21-7-5-6-8-24(21)37-29(25)32-27/h9-12,15-17H,4-8,13-14H2,1-3H3,(H,31,32,33)

InChI Key

PCWUYBRUMRVQLE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OC

Origin of Product

United States

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